4-(Chloromethyl)-5-methyl-2-(3-methylphenyl)-1,3-oxazole
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Overview
Description
Molecular Structure Analysis
The molecular weight of “4-(Chloromethyl)-5-methyl-2-(3-methylphenyl)-1,3-oxazole” is 190.17 . The SMILES string representation of the molecule isClCC(N=C(C1=CC=CC(C)=C1)O2)=C2C
. Physical And Chemical Properties Analysis
“4-(Chloromethyl)-5-methyl-2-(3-methylphenyl)-1,3-oxazole” is a solid substance . Unfortunately, other specific physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the resources.Scientific Research Applications
- Scientific Field: Doping Control in Sports
- Application Summary : The compound is used in the study of metabolite patterns of carbonic anhydrase inhibitors Brinzolamide and Dorzolamide . These inhibitors are prohibited in sports after systemic administration (ophthalmic permitted) only, thus, the analytical evidence for the administration route represents a desirable tool in doping controls .
- Methods of Application : The in-vivo metabolism of Brinzolamide and Dorzolamide after ophthalmic (eye drop) and systemic (oral) administration to pigs is evaluated with special focus on the characteristic application route derived metabolism . The metabolite pattern of these substances will be evaluated and compared to samples obtained from patients that therapeutically apply either Brinzolamide or Dorzolamide as ophthalmic preparations .
- Results or Outcomes : Preliminary results showed that the metabolism of Brinzolamide and Dorzolamide differs for the different application routes . Additionally, it is well known that these substances (together with their metabolites) are enriched in the red blood cells, with a resulting half-life of several weeks after administration .
Safety And Hazards
properties
IUPAC Name |
4-(chloromethyl)-5-methyl-2-(3-methylphenyl)-1,3-oxazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO/c1-8-4-3-5-10(6-8)12-14-11(7-13)9(2)15-12/h3-6H,7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZFJTOSWONKWDN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=C(O2)C)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30408090 |
Source
|
Record name | 4-Chloromethyl-5-methyl-2-m-tolyl-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30408090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Chloromethyl)-5-methyl-2-(3-methylphenyl)-1,3-oxazole | |
CAS RN |
521266-92-2 |
Source
|
Record name | 4-Chloromethyl-5-methyl-2-m-tolyl-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30408090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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